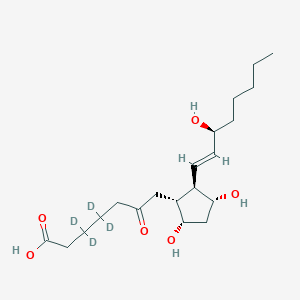

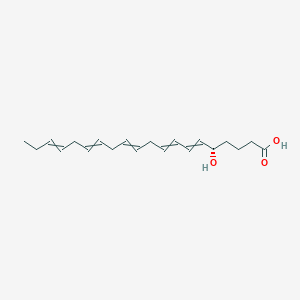

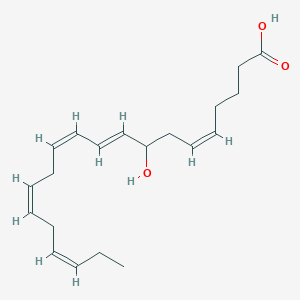

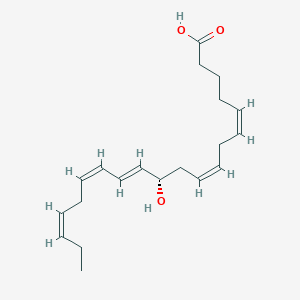

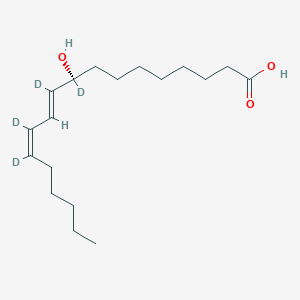

(9S,10E,12Z)-9,10,12,13-tetradeuterio-9-hydroxyoctadeca-10,12-dienoic acid

Overview

Description

“(9S,10E,12Z)-9,10,12,13-tetradeuterio-9-hydroxyoctadeca-10,12-dienoic acid” is a small molecule that belongs to the class of organic compounds known as lineolic acids and derivatives . These are derivatives of lineolic acid, a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions .

Molecular Structure Analysis

The molecular formula of this compound is C18H32O3 . It has an average weight of 296.4449 and a monoisotopic weight of 296.23514489 .Physical And Chemical Properties Analysis

The compound is practically insoluble in water . The average mass is 296.422 Da and the monoisotopic mass is 296.222748 Da . The density is 1.0±0.1 g/cm3 .Scientific Research Applications

Apoptosis Induction

Alpha-dimorphecolic acid-d4 is an octadecadienoic acid and the main active derivative of linoleic acid, which can reduce the viability of HL-60 cells and induce apoptosis . Apoptosis is a form of programmed cell death that plays a crucial role in maintaining the health of tissues by eliminating old cells, unnecessary cells, and unhealthy cells.

Lipid Peroxidation Marker

This compound is rich in lipid peroxidation (LPO) products and is almost an ideal marker for LPO . Lipid peroxidation is a process under which oxidants such as free radicals attack lipids containing carbon-carbon double bond(s), especially polyunsaturated fatty acids (PUFAs).

Biomarker for Hepatic Sinusoidal Obstruction Syndrome

In a pilot study, Alpha-dimorphecolic acid-d4 was identified as one of the upregulated metabolites in patients with Hepatic Sinusoidal Obstruction Syndrome (SOS) at the end of Treo-based conditioning . SOS is a potentially life-threatening complication after Allogeneic hematopoietic stem cell transplantation (allo-HCT) attributed to the toxic effects of the conditioning regimen on endothelial cells.

Metabolite in Fatty Acid Metabolism

Alpha-dimorphecolic acid-d4 is involved in fatty acid metabolism. Dysregulation of fatty acid metabolism is often associated with various diseases, including metabolic syndrome, cardiovascular disease, and cancer .

Mechanism of Action

Target of Action

It is a deuterium-labeled derivative of 9s-hode , which is known to interact with Peroxisome proliferator-activated receptor gamma (PPARγ) .

Mode of Action

As a deuterium-labeled derivative of 9s-hode, it may share similar interactions with its targets . Deuterium labeling is often used to trace the metabolic pathway of a compound and can potentially affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

As a derivative of 9s-hode, it may influence similar pathways, including those involving pparγ .

Pharmacokinetics

The incorporation of deuterium into drug molecules has been shown to potentially affect their pharmacokinetic and metabolic profiles . This could influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties .

Result of Action

As a derivative of 9s-hode, it may share similar effects, such as influencing the activity of pparγ .

properties

IUPAC Name |

(9S,10E,12Z)-9,10,12,13-tetradeuterio-9-hydroxyoctadeca-10,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+/t17-/m1/s1/i6D,8D,14D,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDSHTNEKLQQIJ-VKLCZNAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C=C(\[2H])/[C@]([2H])(CCCCCCCC(=O)O)O)/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alpha-dimorphecolic acid-d4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.